2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide is a complex organic compound that features an indole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide typically involves the reaction of an indole derivative with a nitrophenyl acetamide. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, electrophiles such as alkyl halides; conditions vary depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-indol-3-yl)-4-(3-nitrophenyl)-1H-pyrrole-2,5-dione
- 1-(1H-Indol-3-yl)propan-2-amine
Uniqueness
2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide stands out due to its unique combination of an indole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11N3O4 |
---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C16H11N3O4/c20-15(13-9-17-14-7-2-1-6-12(13)14)16(21)18-10-4-3-5-11(8-10)19(22)23/h1-9,17H,(H,18,21) |
InChI Key |
DTJJTWGXHBLENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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